5-chloro-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzofuran ring using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrimidine Ring: This can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl Chloride: A key intermediate in the synthesis of the target compound.
Benzofuran Derivatives: Compounds with similar benzofuran structures, studied for their biological activities.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures, used in various therapeutic applications.
Uniqueness
The uniqueness of 5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. This makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H13Cl2N3O5S |
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Molecular Weight |
490.3 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3O5S/c1-32(29,30)21-24-10-14(23)17(26-21)20(28)25-16-13-4-2-3-5-15(13)31-19(16)18(27)11-6-8-12(22)9-7-11/h2-10H,1H3,(H,25,28) |
InChI Key |
DIWTXRLJEMSFAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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